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Compound of Interest

Compound Name: 7-Ethyl-1-benzofuran

Cat. No.: B8756461

An In-depth Technical Guide to the Physical and Chemical Properties of 7-Ethylbenzofuran
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical
properties of 7-ethylbenzofuran. The information is compiled from various scientific sources to
support research, development, and application activities involving this heterocyclic compound.

Core Physical and Chemical Properties

7-Ethylbenzofuran is a substituted benzofuran with an ethyl group at the 7-position of the
bicyclic ring system. Its fundamental properties are summarized below.
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Property Value Source
Molecular Formula C10H100 [1]
Molecular Weight 146.19 g/mol [1]
CAS Number 59020-73-4 [1]

Not explicitly reported, but
Appearance related compounds are often

colorless to pale yellow liquids.

No experimental data

Melting Point )
available.
- ] No experimental data
Boiling Point .
available.
) No experimental data
Density )
available.
No explicit experimental data
available. Based on its
Solubility structure, it is expected to be

soluble in common organic

solvents.

Spectroscopic Data

Detailed experimental spectroscopic data for 7-ethylbenzofuran is not readily available in public
databases. However, characteristic spectral features can be inferred from the analysis of the
benzofuran scaffold and related substituted derivatives.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of 7-ethylbenzofuran shows the following characteristic
ion peaks, with relative intensities in parentheses:

e m/z 146: (38%) Corresponding to the molecular ion [M]*.[2]
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e m/z 131: (100%) Likely resulting from the loss of a methyl group (-CHs) from the ethyl
substituent, forming a stable benzylic-type cation.[2]

e m/z 77: (10%) Indicative of a phenyl cation fragment.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for 7-ethylbenzofuran are not available, the expected *H
and 3C NMR chemical shifts can be predicted based on the analysis of benzofuran and its
substituted analogs.

IH NMR (Predicted):

o Ethyl Group: A triplet for the methyl protons (-CHs) and a quartet for the methylene protons (-
CH2-).

e Aromatic Protons: Signals corresponding to the protons on the benzene and furan rings. The
substitution at the 7-position will influence the chemical shifts and coupling patterns of the
adjacent protons.

13C NMR (Predicted):
o Ethyl Group: Two distinct signals for the methyl and methylene carbons.

e Benzofuran Ring: Signals for the eight carbons of the benzofuran scaffold, with chemical
shifts influenced by the ethyl substituent and the oxygen heteroatom.

Infrared (IR) Spectroscopy

The IR spectrum of 7-ethylbenzofuran is expected to exhibit characteristic absorption bands for
the aromatic and ether functionalities.

e C-H Stretching (Aromatic): Bands above 3000 cm~1.
e C-H Stretching (Aliphatic): Bands below 3000 cm~1 for the ethyl group.

e C=C Stretching (Aromatic): Absorptions in the 1600-1450 cm~1 region.
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e C-O-C Stretching (Ether): Strong bands in the 1250-1000 cm~1 region.

Synthesis and Reactivity
Synthesis

A documented method for the preparation of 7-ethylbenzofuran is described in the Journal of
the Chemical Society from 1920.[2] The synthesis involves the use of o-ethylphenol as a
starting material.[2] A general workflow for such a synthesis, based on classical benzofuran
synthesis methods, is depicted below.

A generalized synthetic pathway to 7-ethylbenzofuran.

Experimental Protocol:

A detailed, modern experimental protocol for the synthesis of 7-ethylbenzofuran is not readily
available in the searched literature. The original method is cited as J. Chem. Soc. 1920, 1534,
which would need to be consulted for the specific reaction conditions and purification
procedures.[2]

Chemical Reactivity

The chemical reactivity of 7-ethylbenzofuran is largely dictated by the benzofuran ring system.
Benzofurans are known to undergo various electrophilic substitution reactions, with the position
of substitution being influenced by the existing substituents. The electron-donating nature of the
ethyl group at the 7-position may influence the regioselectivity of such reactions. Common
reactions for the benzofuran scaffold include halogenation, nitration, and Friedel-Crafts
acylation.

Biological and Pharmacological Activity

The biological activities of benzofuran derivatives are extensive and well-documented. They
have been reported to possess a wide range of pharmacological properties, including
antimicrobial, anti-inflammatory, and anticancer activities.[3][4] However, there is no specific
information available in the reviewed literature regarding the biological or pharmacological
activity of 7-ethylbenzofuran itself. Further research would be required to elucidate its specific
biological profile.
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Safety and Handling

Specific safety and handling information for 7-ethylbenzofuran is not detailed in readily
available safety data sheets. As with any chemical compound, it should be handled with
appropriate personal protective equipment (PPE), including gloves and safety glasses, in a
well-ventilated area. For related compounds like ethyl 7-methoxybenzofuran-2-carboxylate, the
safety data indicates that it can cause skin and eye irritation and may cause respiratory
irritation.[5] Similar precautions should be taken with 7-ethylbenzofuran.

This guide provides a summary of the currently available technical information on 7-
ethylbenzofuran. The lack of extensive experimental data highlights the potential for further
research to fully characterize this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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